Methyl 4-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate
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Overview
Description
Methyl 4-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C19H13F3N2O4 and its molecular weight is 390.318. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development
Methyl 4-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate and its derivatives have been explored for their potential as radioligands in positron emission tomography (PET) imaging. Specifically, novel quinoline-2-carboxamide derivatives have been labeled with carbon-11 to assess peripheral benzodiazepine type receptors (PBR) in vivo, showing high specific binding to PBR in various organs and suggesting promise for PBR imaging with PET (Matarrese et al., 2001).
Antibacterial Activity
Compounds related to this compound, such as optically pure α-amino acid functionalized 7-trifluoromethyl substituted quinolone derivatives, have been synthesized and demonstrated antibacterial activity against both Gram-positive and Gram-negative bacterial strains, indicating their potential in developing new antibacterial agents (Lingaiah et al., 2012).
Antimicrobial Agents
Derivatives of this compound have been synthesized and tested for antimicrobial activity. For example, novel pyrazolo[3,4-d]pyrimidine derivatives, designed from the reaction of 4-hydrazino-8-(trifluoromethyl)quinoline, showed significant antibacterial and antifungal activity, highlighting their potential as antimicrobial agents (Holla et al., 2006).
Structural Studies
Research into the structure and spectroscopy of related compounds, such as cross-conjugated and pseudo-cross-conjugated quinolinium-ethynyl-benzoate mesomeric betaines, provides insight into their chemical and spectroscopic behaviors. These studies contribute to a deeper understanding of their structural properties and potential applications in various fields (Batsyts et al., 2018).
Cytotoxic Activity
Quinoline derivatives have been explored for their cytotoxic activity against cancer cells. For instance, a series of mono- and dimeric N-methylquindoline carboxamides showed potent cytotoxicity against several cancer cell lines, indicating their potential utility in cancer treatment (Chen et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[[4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4/c1-28-18(27)10-5-7-11(8-6-10)24-17(26)13-9-23-15-12(16(13)25)3-2-4-14(15)19(20,21)22/h2-9H,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQSOGAEQVJXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.